molecular formula C7H12N2O B041642 4-Morpholinepropanenitrile CAS No. 4542-47-6

4-Morpholinepropanenitrile

Cat. No. B041642
CAS RN: 4542-47-6
M. Wt: 140.18 g/mol
InChI Key: WXVKGHVDWWXBJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of morpholine derivatives involves various chemical reactions tailored to introduce specific functional groups or to modify the morpholine ring. For instance, the synthesis of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands involves the development of selective ligands that may act as antipsychotics without extrapyramidal side effects (Audouze, Nielsen, & Peters, 2004). Another example includes the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, showcasing a green, one-pot procedure for synthesizing compounds of potential biological significance (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

The molecular structure of morpholine derivatives reveals insights into their chemical behavior and potential applications. For instance, X-ray analysis of certain morpholine compounds shows the morpholine ring adopting a chair conformation, providing essential details about the compound's spatial arrangement (Tu et al., 2005).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, forming new compounds with unique properties. For example, the transamination of cyanothioacetamide with morpholine leads to the formation of new compounds, indicating the versatility of morpholine in chemical synthesis (Dyachenko, Chernega, & Dyachenko, 2012).

Scientific Research Applications

  • Antimicrobial Activity : 4-(phenylsulfonyl) morpholine exhibits antimicrobial activity against standard and multi-resistant strains of bacteria and fungi. It has potential for modulating antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).

  • Synthesis of Dihydropyrano[2,3-c]pyrazoles : Morpholine triflate promotes a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles, offering a method that requires no environmentally hazardous solvents (Zhou et al., 2016).

  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis : The chiral moderator 4 beta-morpholinocaran-3 alpha-ol is efficient in synthesizing the second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).

  • Biomass Solvents : 4-benzyl-4-methylmorpholinium-based ionic liquids demonstrate moderate to low toxicity and are used as new biomass solvents for dissolving cellulose (Pernak et al., 2011).

  • Buffer Solutions in Chemistry : MOPS and MOPSO buffers show solubility and phase separation in solutions like 1,4-dioxane and ethanol, with MOPS causing liquid-liquid phase splitting in certain mixtures (Taha & Lee, 2011).

  • Antimicrobial Activity of Derivatives : 4 - THIOMORPHOLINE-4YLBENZOHYDRAZIDE derivatives have shown promising antimicrobial activity, suggesting potential for safer and easier drug delivery (Kardile & Kalyane, 2010).

  • Pharmaceutical Applications : Morpholine and its derivatives are considered as potential pharmaceutical candidates due to their cost-effectiveness, wide availability, and suitable physicochemical properties for drug synthesis (Rupak et al., 2016).

  • Therapeutic Agent Delivery : Morpholino oligos can be effectively delivered to cells by conjugation with cell-penetrating peptides, offering potential as therapeutic agents for various diseases (Moulton, 2013).

  • Combustion and Fuel Chemistry : Morpholine combustion produces harmful emissions, including aldehydes and nitrogen-containing compounds, and its combustion chemistry reveals stable and radical intermediates and products, which is significant for understanding and reducing pollutant emissions (Lucassen et al., 2011; Lucassen et al., 2009).

  • Green Chemistry : Morpholine-catalyzed one-pot synthesis of dihydropyrano[c]chromene in water reduces the use of organic solvents and toxic materials, aligning with principles of green chemistry (Heravi et al., 2011).

  • Volumetric Properties Study : The volumetric properties of MES, MOPS, MOPSO, and MOBS buffers in water and aqueous electrolyte solutions have been studied, aiding in estimating their properties in various solutions (Taha & Lee, 2010).

  • DNA Interaction Properties : Novel peripherally tetra substituted zinc(II) and copper(II) phthalocyanines, derived from morpholine, show excellent photo cleavage activities, suggesting potential in DNA-targeting strategies (Demirbaş et al., 2019).

Safety And Hazards

4-Morpholinepropanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

While specific future directions for 4-Morpholinepropanenitrile are not mentioned in the search results, it is noted that conducting polymers and organic dyes, which share similar features with 4-Morpholinepropanenitrile, have a promising joint future . The future design of advanced adsorbents may exploit both the conductivity and electroactivity in the control of pollutant adsorption or degradation .

properties

IUPAC Name

3-morpholin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVKGHVDWWXBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063515
Record name 4-Morpholinepropanenitrile
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinepropanenitrile

CAS RN

4542-47-6
Record name 4-Morpholinepropanenitrile
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Record name 4-Morpholinepropanenitrile
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Record name 3-Morpholinopropionitrile
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Record name 3-Morpholinopropionitrile
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Record name 4-Morpholinepropanenitrile
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Record name 4-Morpholinepropanenitrile
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Record name 3-morpholinopropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Yang, J Liu, FS Kamounah… - The Journal of …, 2021 - ACS Publications
Transamidation reactions are often mediated by reactive substrates in the presence of overstoichiometric activating reagents and/or transition metal catalysts. Here we report the use of …
Number of citations: 13 pubs.acs.org
H Schulz, U Georgy, H Schulz, U Georgy - … CA to CAS online: Databases in …, 1994 - Springer
Today, Chemical Abstracts (CA) is the world’s best-known and most comprehensive reference periodical for all areas of chemistry and chemical engineering. It consists of two parts: the …
Number of citations: 0 link.springer.com
H Schulz, U Georgy - 2013 - books.google.com
Wenn Chemiker nach Informationen suchen, die helfen kAnnen, ein Problem zu lAsen, werden sie als erstes nach den Chemical Abstracts (CA) greifen. Auch Chemiker und Nicht-…
Number of citations: 5 books.google.com
H Schulz, U Georgy, H Schulz, U Georgy - Von CA bis CAS online …, 1994 - Springer
Heute sind die Chemical Abstracts (CA) weltweit die bekannteste und umfangreichste Referatezeitschrift für alle Gebiete der Chemie und der chemischen Technik. Sie bestehen im …
Number of citations: 0 link.springer.com

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